3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining pyridazine, pyrrolo, and imidazole moieties, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrrolo intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include tert-butyl lithium, imidazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-6-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: shares similarities with other pyridazine and imidazole derivatives.
Pyridazine derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Imidazole derivatives: Widely studied for their roles in enzyme inhibition and antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not observed in simpler compounds. This combination of functional groups allows for a broader range of interactions and applications.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-19(2,3)16-5-6-17(22-21-16)24-7-13-9-25(10-14(13)8-24)18(26)15-11-23(4)12-20-15/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBZSUVALMOGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CN(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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